molecular formula C26H22F3NO5 B12507627 Fmoc-Hph(2-OCF3)-OH

Fmoc-Hph(2-OCF3)-OH

Cat. No.: B12507627
M. Wt: 485.5 g/mol
InChI Key: NAFAOGMPPYEXGE-QFIPXVFZSA-N
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Description

Fmoc-Hph(2-OCF3)-OH: is a synthetic compound used primarily in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group in peptide synthesis. The presence of the 2-OCF3 group adds unique chemical properties to the compound, making it valuable in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Hph(2-OCF3)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the Fmoc group, which is introduced through a reaction with Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).

    Introduction of the 2-OCF3 Group: The 2-OCF3 group is introduced through a nucleophilic substitution reaction, often using trifluoromethylating agents.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring.

    Reduction: Reduction reactions can be performed on the carbonyl groups.

    Substitution: The 2-OCF3 group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used in peptide synthesis as a protecting group for amino acids.
  • Acts as a building block for more complex organic molecules.

Biology:

  • Utilized in the synthesis of peptide-based drugs and biomolecules.

Medicine:

  • Plays a role in the development of therapeutic peptides and proteins.

Industry:

  • Employed in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Fmoc-Hph(2-OCF3)-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, typically using piperidine. The 2-OCF3 group may influence the compound’s reactivity and stability, affecting the overall synthesis process.

Comparison with Similar Compounds

    Fmoc-Hph-OH: Lacks the 2-OCF3 group, making it less reactive in certain chemical reactions.

    Boc-Hph(2-OCF3)-OH: Uses a different protecting group (Boc) which requires different deprotection conditions.

Uniqueness:

  • The presence of the 2-OCF3 group in Fmoc-Hph(2-OCF3)-OH provides unique chemical properties, such as increased reactivity and stability, making it valuable in specific synthetic applications.

Properties

Molecular Formula

C26H22F3NO5

Molecular Weight

485.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethoxy)phenyl]butanoic acid

InChI

InChI=1S/C26H22F3NO5/c27-26(28,29)35-23-12-6-1-7-16(23)13-14-22(24(31)32)30-25(33)34-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21-22H,13-15H2,(H,30,33)(H,31,32)/t22-/m0/s1

InChI Key

NAFAOGMPPYEXGE-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)(F)F

Origin of Product

United States

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